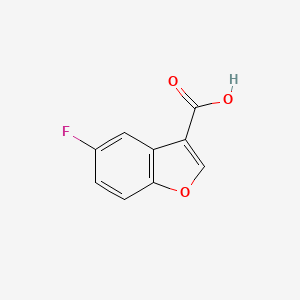

5-Fluoro-1-benzofuran-3-carboxylic acid

CAS No.: 147373-09-9

Cat. No.: VC4977342

Molecular Formula: C9H5FO3

Molecular Weight: 180.134

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 147373-09-9 |

|---|---|

| Molecular Formula | C9H5FO3 |

| Molecular Weight | 180.134 |

| IUPAC Name | 5-fluoro-1-benzofuran-3-carboxylic acid |

| Standard InChI | InChI=1S/C9H5FO3/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-4H,(H,11,12) |

| Standard InChI Key | CNGNGGBYKPBLCU-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1F)C(=CO2)C(=O)O |

Introduction

Chemical Structure and Molecular Properties

The molecular formula of 5-fluoro-1-benzofuran-3-carboxylic acid is CHFO, with a molecular weight of 180.13 g/mol. The fluorine atom at the 5-position and the carboxylic acid group at the 3-position confer distinct electronic and steric properties to the molecule. Computational models suggest that the fluorine substituent increases the compound’s lipophilicity, potentially enhancing membrane permeability and bioavailability .

Table 1: Comparative Molecular Properties of Selected Benzofuran Carboxylic Acids

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents |

|---|---|---|---|

| 5-Fluoro-1-benzofuran-3-carboxylic acid | CHFO | 180.13 | F (C5), COOH (C3) |

| 5-Fluoro-1-benzofuran-7-carboxylic acid | CHFO | 180.13 | F (C5), COOH (C7) |

| Benzofuran-5-carboxylic acid | CHO | 162.14 | COOH (C5) |

The positional isomerism between the 3- and 7-carboxylic acid derivatives significantly influences their chemical reactivity and interaction with biological targets .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A common synthetic route for benzofuran carboxylic acids involves the hydrolysis of ester precursors. For example, methyl benzofuran-5-carboxylate undergoes saponification with aqueous sodium hydroxide in methanol to yield benzofuran-5-carboxylic acid with a 98% yield . Adapting this method, 5-fluoro-1-benzofuran-3-carboxylic acid could be synthesized via hydrolysis of its corresponding methyl ester under mild alkaline conditions.

Representative Reaction Pathway:

-

Esterification: Fluoro-substituted benzofuran precursors are esterified using methanol and acid catalysts.

-

Cyclization: Intramolecular ether formation under basic or acidic conditions to construct the benzofuran core.

-

Hydrolysis: Conversion of the ester group to a carboxylic acid using NaOH or LiOH .

Challenges in Industrial Scaling

Industrial production faces hurdles in optimizing reaction conditions for fluorinated intermediates, which often require specialized equipment due to fluorine’s high reactivity. Purification processes must also address the polar nature of the carboxylic acid group, typically involving recrystallization or chromatography.

Physicochemical Characteristics

Spectral Data

-

IR Spectroscopy: Expected peaks include a broad O–H stretch (~2500–3000 cm) for the carboxylic acid and C=O stretch (~1700 cm).

-

NMR: H NMR would show aromatic protons deshielded by the electron-withdrawing fluorine and carboxylic acid groups, with coupling patterns indicative of substituent positions .

Solubility and Stability

The compound is likely sparingly soluble in water due to its aromatic and fluorinated structure but soluble in polar organic solvents like dimethyl sulfoxide (DMSO) or methanol. Stability studies on analogs suggest sensitivity to strong acids or bases, which may hydrolyze the furan ring.

Biological Activities and Mechanisms

Anticancer Properties

Benzofuran derivatives targeting glycogen synthase kinase-3β (GSK-3β) have shown promise in oncology. For example, fluorinated analogs inhibit pancreatic cancer cell proliferation (MiaPaCa-2, IC < 1 µM) by inducing apoptosis and cell cycle arrest. The carboxylic acid group may enhance binding affinity to kinase active sites.

Table 2: Biological Activities of Related Benzofuran Derivatives

| Compound | Activity | Target Cell Line/Organism | IC/MIC |

|---|---|---|---|

| 6-Chloro-7-fluoro-1-benzofuran-3-carboxylic acid | Anticancer | MiaPaCa-2 (Pancreatic) | <1 µM |

| 5-Fluoro-1-benzofuran-7-carboxylic acid | Antimicrobial | E. coli | 0.0195 mg/mL |

Applications in Drug Development

Lead Optimization

The fluorine atom improves metabolic stability and bioavailability, making this compound a valuable scaffold in medicinal chemistry. Structure-activity relationship (SAR) studies highlight the importance of the carboxylic acid group for target binding, while fluorine modulates electronic effects .

Prodrug Design

Esterification of the carboxylic acid group could yield prodrugs with enhanced oral absorption. For instance, ethyl ester analogs of benzofuran carboxylic acids show improved pharmacokinetic profiles in preclinical models .

Comparison with Structural Analogs

Positional Isomerism

Compared to the 7-carboxylic acid isomer, the 3-carboxylic acid derivative likely exhibits altered hydrogen-bonding capacity, affecting solubility and protein interactions. Molecular docking studies suggest that the 3-position favors deeper penetration into enzyme active sites .

Fluorine vs. Other Halogens

Replacing fluorine with chlorine or bromine increases molecular weight and lipophilicity but may reduce metabolic stability. Fluorine’s small atomic radius and high electronegativity optimize both binding affinity and pharmacokinetics.

Future Research Directions

-

Synthetic Methodology: Developing catalytic, asymmetric routes to access enantiopure benzofuran carboxylic acids.

-

Target Identification: High-throughput screening to identify molecular targets (e.g., kinases, GPCRs) for this compound.

-

In Vivo Studies: Evaluating toxicity and efficacy in animal models of infection or cancer.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume